

Technical Support Center: ACH-000143 Bioavailability in Rodents

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Compound of Interest		
Compound Name:	ACH-000143	
Cat. No.:	B8143701	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ACH-000143** in rodent models. All data and protocols are derived from the primary literature describing the discovery and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of ACH-000143 in rodents?

A1: Published literature reports that **ACH-000143** (also referred to as compound 10b) has high oral bioavailability in both mice and rats.[1][2][3][4][5] Specifically, the oral bioavailability (F%) has been determined to be 153% in Wistar Han rats and over 100% in CD-1 mice, suggesting excellent absorption.[4][5] Saturation of metabolic pathways may contribute to bioavailability values exceeding 100%.[4]

Q2: My in-house experiments show low or variable bioavailability for **ACH-000143**. What are the potential causes?

A2: If you are observing lower than expected bioavailability, several factors could be at play. Please review the troubleshooting guide below for a systematic approach to identifying the issue. Common areas to investigate include formulation, animal handling and stress, and analytical methodology.

Q3: What is the mechanism of action for ACH-000143?



A3: **ACH-000143** is a potent and orally active agonist of the melatonin receptors MT1 and MT2. [1][2][3][4] These are G protein-coupled receptors (GPCRs) that are involved in regulating circadian rhythms and have been implicated in metabolic processes.[4]

Troubleshooting Guide: Low Bioavailability of ACH-000143

This guide is designed to help you troubleshoot potential issues if you are observing unexpectedly low oral bioavailability of **ACH-000143** in your rodent experiments.

Formulation and Administration

Troubleshooting & Optimization

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Potential Issue	Troubleshooting Steps
Poor Solubility in Vehicle	ACH-000143 is a lipophilic compound. Ensure you are using an appropriate vehicle to maintain its solubility. The vehicle used in the original publication was a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline. Prepare this vehicle fresh and confirm the compound is fully dissolved before administration. Visually inspect for any precipitation.
Incorrect Vehicle Preparation	The order of addition and mixing of vehicle components can be critical. Follow the exact procedure for vehicle preparation as outlined in the experimental protocols section.
Inaccurate Dosing	Calibrate all pipettes and syringes used for dosing. Ensure accurate calculation of the dose volume based on the most recent body weight of each animal.
Gavage Technique	Improper oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the lungs, all of which can affect absorption. Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal's weight. Minimize animal stress during the procedure.

Animal-Related Factors

Troubleshooting & Optimization

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Potential Issue	Troubleshooting Steps
Animal Strain	The original pharmacokinetic studies were conducted in Wistar Han rats and CD-1 mice.[5] Different strains of rats or mice may exhibit variations in drug absorption and metabolism.
Fasting Status	The presence of food in the stomach can significantly alter drug absorption. The original studies utilized a fasted state. Standardize the fasting period for all animals in your study (typically 4-6 hours for rodents).
Animal Health and Stress	Underlying health issues or high levels of stress can impact gastrointestinal function and drug metabolism. Ensure animals are healthy, properly acclimated, and handled gently.

Analytical Methodology

Potential Issue	Troubleshooting Steps
Sample Collection and Processing	Use appropriate anticoagulants for blood collection (e.g., EDTA). Process plasma samples promptly and store them at the recommended temperature (-80°C) to prevent degradation of the analyte.
LC-MS/MS Method	Validate your analytical method for linearity, accuracy, precision, and sensitivity in the matrix being used (e.g., rat or mouse plasma). Check for matrix effects that could suppress the signal of ACH-000143.
Standard Curve and Quality Controls	Prepare fresh standard curves and quality control samples for each analytical run. Ensure they are within acceptable limits of accuracy and precision.



Quantitative Data Summary

The following tables summarize the in vivo pharmacokinetic parameters of **ACH-000143** (compound 10b) in Wistar Han rats and CD-1 mice.

Table 1: Pharmacokinetic Parameters of ACH-000143 in Wistar Han Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
CL (mL/min/kg)	25.5 ± 0.8	-
Vss (L/kg)	0.33 ± 0.03	-
t½ (h)	0.19 ± 0.03	0.74 ± 0.08
C₀ (ng/mL)	2659 ± 245	-
Cmax (ng/mL)	-	8915 ± 838
AUC _{0-in} f (ng*h/mL)	-	9999 ± 1289
F (%)	-	153 ± 19.7
Data are presented as mean ± SEM (n=2 animals per group). [5]		

Table 2: Pharmacokinetic Parameters of ACH-000143 in CD-1 Mice



Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
CL (mL/min/kg)	48.7 ± 1.5	-
Vss (L/kg)	0.94 ± 0.03	-
:½ (h)	0.35 ± 0.02	0.70 ± 0.02
Co (ng/mL)	920 ± 42	-
Cmax (ng/mL)	-	6490 ± 728
AUCo-inf (ng*h/mL)	-	7918 ± 59
= (%)	-	>100
oata are presented as mean ±		
EM (n=2 animals per group).		
5]		

Experimental Protocols Formulation Preparation

A vehicle suitable for the administration of **ACH-000143** in rodents can be prepared as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% saline.

Materials:

ACH-000143

- N,N-dimethylacetamide (DMA)
- Solutol® HS 15 (Kolliphor® HS 15)
- 0.9% Sodium Chloride Injection, USP (Saline)

Procedure:

- Weigh the required amount of ACH-000143.
- In a clean glass vial, add the required volume of DMA (5% of the final volume).



- Add the ACH-000143 to the DMA and vortex until fully dissolved.
- Add the required volume of Solutol® HS 15 (10% of the final volume) and mix thoroughly.
- Add the saline (85% of the final volume) to the mixture and mix until a clear solution is obtained.
- Protect the final formulation from light.

In Vivo Pharmacokinetic Study in Rodents

Animal Models:

- Male CD-1 mice or Wistar Han rats.[5]
- Animals should be acclimated for at least one week before the experiment.

Dosing:

- Intravenous (IV): Administer a 1 mg/kg dose of ACH-000143 via the tail vein.
- Oral (PO): Administer a 10 mg/kg dose of ACH-000143 via oral gavage.
- Animals should be fasted for at least 4 hours prior to dosing.

Blood Sampling:

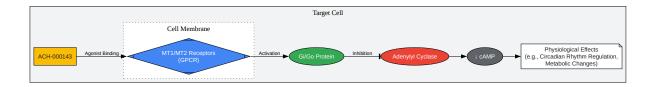
- Collect blood samples (approximately 100-200 μL) at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.

Bioanalysis:



Quantify the concentration of ACH-000143 in plasma samples using a validated LC-MS/MS method.

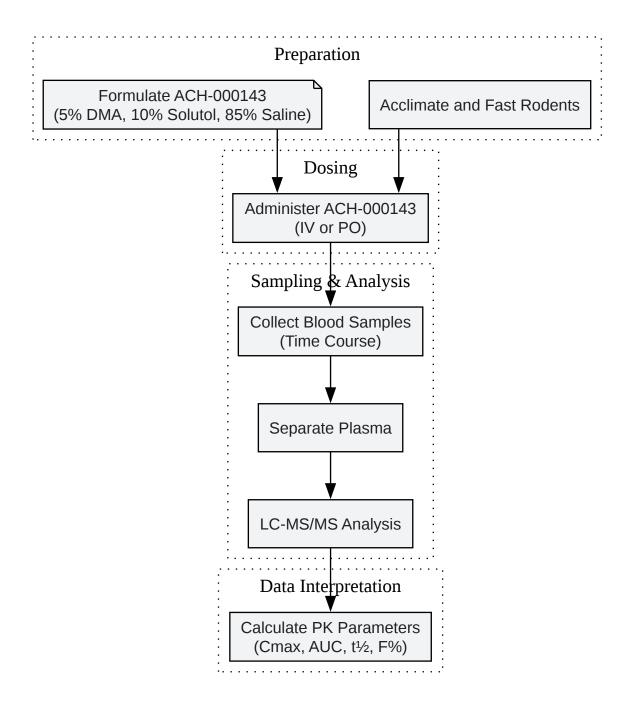
Visualizations



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Caption: Signaling pathway of ACH-000143 as a melatonin receptor agonist.

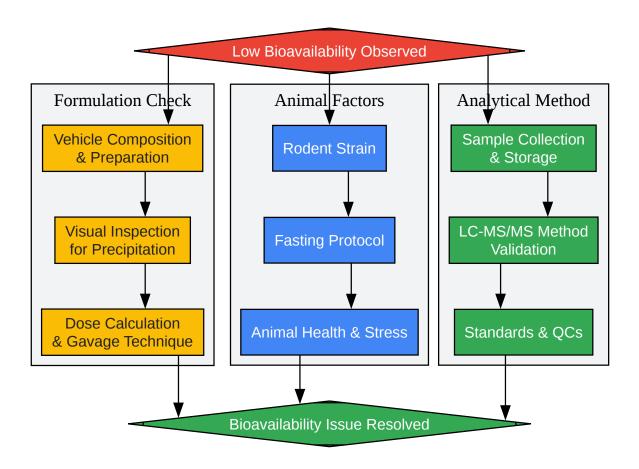




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Caption: Workflow for a rodent pharmacokinetic study of **ACH-000143**.





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Caption: Troubleshooting logic for low bioavailability of ACH-000143.

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References

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